molecular formula C6H5BrN4 B2946829 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine CAS No. 1508567-18-7

6-Bromopyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B2946829
CAS No.: 1508567-18-7
M. Wt: 213.038
InChI Key: BPDWMKYGDAQSCW-UHFFFAOYSA-N
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Description

6-Bromopyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems. This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the general approach involves the use of microwave irradiation to enhance reaction efficiency and yield. This method is advantageous due to its ability to produce high yields of the desired product in a relatively short time .

Chemical Reactions Analysis

Types of Reactions: 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

6-Bromopyrazolo[1,5-a]pyrimidin-3-amine has several applications in scientific research:

Comparison with Similar Compounds

  • 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine
  • 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

Uniqueness: 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine is unique due to its specific substitution pattern and the presence of the bromine atom at the 6-position. This structural feature can significantly influence its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDWMKYGDAQSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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